抗生素 BU-2313 A

描述

Antibiotic BU-2313 A is a new antibiotic complex produced by an unidentified oligosporic actinomycete strain, No. E864-61 . It has a broad antibiotic spectrum against Gram-positive and Gram-negative anaerobic bacteria, and shows in vivo activity against experimental infections produced by B. fragilis and C. perfringens . It also inhibits some aerobic bacteria such as streptococci .

Synthesis Analysis

Analogs of BU-2313 A were prepared by C-acylation of tetramic acid derivatives with the dienoic acid moiety obtained by periodate oxidation of BU-2313 A . The C-acylation proceeded in the presence of a strong base such as potassium t-butoxide, sodium hydride, or lithium hydride . The semi-synthetic BU-2313 analogs exhibited antibacterial spectra similar to the parent antibiotic .Molecular Structure Analysis

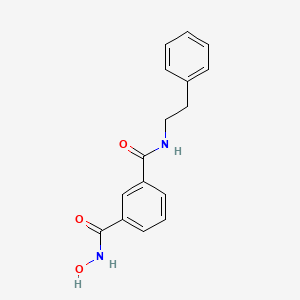

The molecular formula of BU-2313 A is C27H35NO9 . The structures of BU-2313 A have been determined . They are dienoyltetramic acid-containing antibiotics structurally related to streptolydigin and tirandamycin .Chemical Reactions Analysis

The C-acylation of BU-2313 A proceeded in the presence of a strong base such as potassium t-butoxide, sodium hydride, or lithium hydride . The use of triethylamine afforded O-acylated products .Physical And Chemical Properties Analysis

BU-2313 A is an acidic substance obtained as pale yellow crystals . It gives a positive reaction with ferric chloride . The UV spectrum of BU-2313 A in acidic solution exhibits absorption maxima at 242, 358, 375 nm .科学研究应用

1. 抗生素特性和生产

BU-2313 A 与 BU-2313 B 由一种未识别的寡孢放线菌菌株产生。两者对革兰氏阳性和革兰氏阴性厌氧菌表现出广泛的抗菌谱。它们已显示出对脆弱拟杆菌和产气荚膜梭菌的实验性感染的体内活性,并且还抑制某些需氧菌,如链球菌。BU-2313 B 的活性约为 BU-2313 A 的两倍 (Tsukiura 等人,1980 年)。

2. 半合成和类似物开发

BU-2313 A 和 B 的类似物已通过四酰胺酸衍生物的 C 酰化制备。半合成类似物保留了与母体抗生素相似的抗菌谱,尽管没有一种在活性方面超过 BU-2313 B (Toda 等人,1980 年)。

3. 比较抗菌功效

BU-2313B 的疗效与克林霉素、氯霉素和头孢西丁对临床厌氧菌分离株进行了比较。它显示出显着的疗效,尤其是对脆弱拟杆菌,尽管它的疗效不如克林霉素 (Bansal 等人,1982 年)。

4. 产生生物的分类

BU-2313 的产生生物菌株 E864-61 已被分类为微小四孢菌属的一个新物种,名为微小灰四孢菌。这种分类有助于了解生物来源和进一步开发抗生素的潜力 (Tomita 等人,1980 年)。

未来方向

作用机制

Target of Action

Antibiotic BU-2313 A is a part of the BU-2313 complex, which is known for its broad antibiotic activity against anaerobic bacteria . The primary targets of BU-2313 A are these anaerobic bacteria. The compound interacts with these bacteria, disrupting their normal functions and leading to their elimination.

Mode of Action

BU-2313 A interacts with its targets (anaerobic bacteria) by binding to specific receptors or enzymes within the bacterial cells . This interaction disrupts the normal functioning of the bacteria, leading to their eventual death. The exact nature of this interaction and the resulting changes within the bacterial cells are still under investigation.

Biochemical Pathways

The biochemical pathways affected by BU-2313 A are those essential for the survival and proliferation of anaerobic bacteria . By interacting with its targets, BU-2313 A disrupts these pathways, leading to downstream effects such as the inhibition of bacterial growth and replication. The specific pathways and their downstream effects are currently the subject of ongoing research.

Result of Action

The result of BU-2313 A’s action is the elimination of anaerobic bacteria . By disrupting their essential biochemical pathways, BU-2313 A inhibits the growth and replication of these bacteria, leading to their death. This results in a reduction in the number of anaerobic bacteria in the body, helping to resolve infections caused by these organisms.

生化分析

Biochemical Properties

Antibiotic BU-2313 A plays a crucial role in biochemical reactions, particularly in inhibiting the growth of anaerobic bacteria. It interacts with various enzymes and proteins, disrupting their normal functions. The compound’s structure, which includes a dienoyltetramic acid chromophore, allows it to bind effectively to bacterial enzymes, inhibiting their activity and leading to bacterial cell death .

Cellular Effects

Antibiotic BU-2313 A has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to inhibit key bacterial enzymes leads to a cascade of cellular events that ultimately result in the death of the bacterial cell .

Molecular Mechanism

The molecular mechanism of action of Antibiotic BU-2313 A involves binding interactions with bacterial enzymes, leading to their inhibition. This inhibition disrupts essential biochemical pathways within the bacterial cell, preventing it from carrying out vital functions. Additionally, the compound can alter gene expression, further contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antibiotic BU-2313 A change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the antibiotic remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause significant changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Antibiotic BU-2313 A vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects can be observed, including damage to host tissues and disruption of normal cellular processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Antibiotic BU-2313 A is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to inhibit key bacterial enzymes disrupts normal metabolic flux, leading to an accumulation of certain metabolites and a decrease in others. These changes in metabolite levels can have significant effects on bacterial cell function and viability .

Transport and Distribution

Within cells and tissues, Antibiotic BU-2313 A is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The ability of the antibiotic to reach its target sites within the bacterial cell is crucial for its antibacterial activity .

Subcellular Localization

The subcellular localization of Antibiotic BU-2313 A plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the bacterial cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the antibiotic reaches its intended targets, maximizing its antibacterial effects .

属性

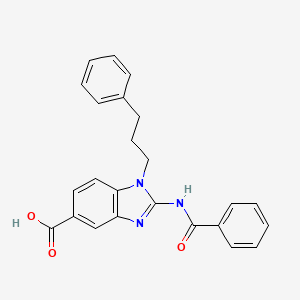

IUPAC Name |

methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17-/t14-,15-,16-,21-,22-,23-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDWUPRATYQDKW-VCAHYFOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C(=O)C[C@]3([C@@](O2)([C@H]([C@H](O3)C)C(=O)OC)O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CN(C4=O)C)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69831-38-5 (hydrochloride salt) | |

| Record name | BU-2313 A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069774863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69774-86-3 | |

| Record name | BU-2313 A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069774863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)

![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)

![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)

![N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B606355.png)